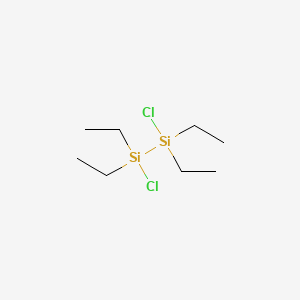
Disilane, 1,2-dichloro-1,1,2,2-tetraethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disilane, 1,2-dichloro-1,1,2,2-tetraethyl- is an organosilicon compound with the molecular formula C8H20Cl2Si2 It is a derivative of disilane, where two chlorine atoms and four ethyl groups are attached to the silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Disilane, 1,2-dichloro-1,1,2,2-tetraethyl- can be synthesized through a Wurtz-type coupling reaction. This involves reacting a monohalogenated silane with metals such as lithium, sodium, or magnesium. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of disilane, 1,2-dichloro-1,1,2,2-tetraethyl- involves the chlorination of tetramethyldisilane. The reaction is carried out in the presence of a catalyst, such as iron (III) chloride, at elevated temperatures. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Disilane, 1,2-dichloro-1,1,2,2-tetraethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the chlorinated disilane to hydrosilanes.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Grignard reagents or organolithium compounds are typically employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Disilane, 1,2-dichloro-1,1,2,2-tetraethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and as a precursor in vapor deposition processes for electronic materials
Mechanism of Action
The mechanism of action of disilane, 1,2-dichloro-1,1,2,2-tetraethyl- involves its ability to form stable bonds with various functional groups. The chlorine atoms can be easily substituted, allowing the compound to interact with different molecular targets. This versatility makes it useful in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-: Similar in structure but with methyl groups instead of ethyl groups.
Disilane, 1,1,2,2-tetrachloro-1,2-dimethyl-: Contains four chlorine atoms and two methyl groups.
Dichlorodimethylsilane: A simpler compound with two chlorine atoms and two methyl groups
Uniqueness
Disilane, 1,2-dichloro-1,1,2,2-tetraethyl- is unique due to its ethyl groups, which provide different steric and electronic properties compared to its methyl-substituted counterparts. This can influence its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
85590-06-3 |
|---|---|
Molecular Formula |
C8H20Cl2Si2 |
Molecular Weight |
243.32 g/mol |
IUPAC Name |
chloro-[chloro(diethyl)silyl]-diethylsilane |
InChI |
InChI=1S/C8H20Cl2Si2/c1-5-11(9,6-2)12(10,7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
RGDZHSGMSWHBAK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)([Si](CC)(CC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


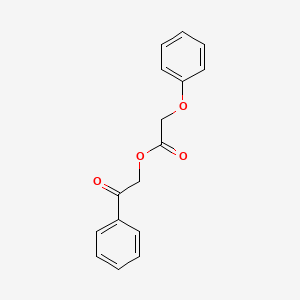
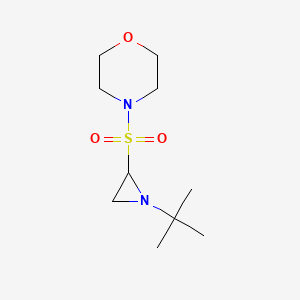
![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)
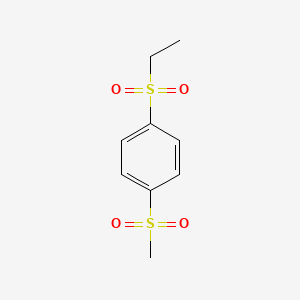

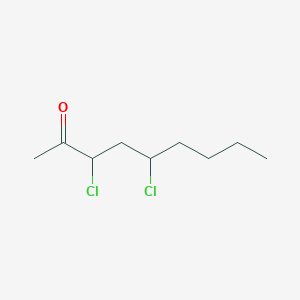
![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)
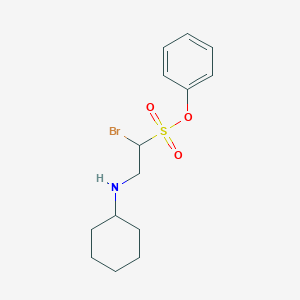
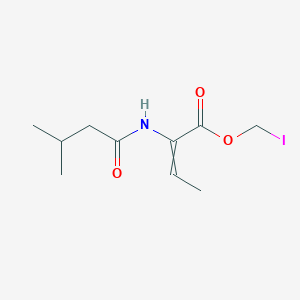
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
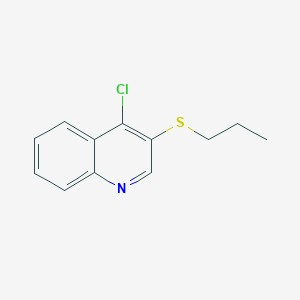
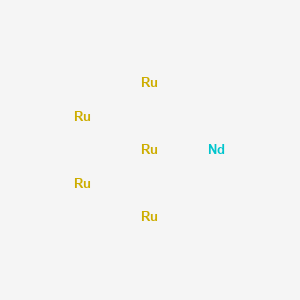
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
